molecular formula C13H11N B11911663 1-Methylnaphthalene-7-acetonitrile

1-Methylnaphthalene-7-acetonitrile

Katalognummer: B11911663
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: SVDFAMFKILKJMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylnaphthalene-7-acetonitrile is an organic compound with the molecular formula C13H11N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a nitrile group attached to the acetonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-7-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylnaphthalene with acetonitrile in the presence of a catalyst. The reaction typically requires elevated temperatures and may involve the use of solvents such as methanol or acetonitrile itself .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to ensure the final product’s purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylnaphthalene-7-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Methylnaphthalene-7-acetonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-methylnaphthalene-7-acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of both a methyl group and a nitrile group on the naphthalene ring.

Eigenschaften

Molekularformel

C13H11N

Molekulargewicht

181.23 g/mol

IUPAC-Name

2-(8-methylnaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C13H11N/c1-10-3-2-4-12-6-5-11(7-8-14)9-13(10)12/h2-6,9H,7H2,1H3

InChI-Schlüssel

SVDFAMFKILKJMN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=C(C=CC2=CC=C1)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.